Sodium 2,3-dimercaptopropanesulfonate monohydrate
Overview
Description
Synthesis Analysis
The synthesis process of Na-DMPS involves a precipitation method, where lead acetate and zinc sulfate are used as precipitators. Studies have shown that lead acetate is a more effective precipitator compared to zinc sulfate. Experimental adjustments, such as prolonging sulfhydrylation time and optimizing the feed ratio of sodium allylsulfonate to lead acetate and potassium hydrogen sulfide, can significantly improve the yield of lead salt, which is a crucial step in the synthesis of Na-DMPS (Zhang Chen-dong, 2008).
Molecular Structure Analysis
The molecular structure of Na-DMPS is characterized by its ability to form stable complexes with heavy metals, aiding in their detoxification. This capability is attributed to its sulfhydryl groups, which are critical for chelation. The specific arrangement of these groups within the molecule allows for efficient binding to metals, which is fundamental to its antidotal properties. Although detailed structural analysis specific to Na-DMPS is scarce, related compounds have demonstrated how sulfhydryl groups' positioning enhances metal binding efficiency.
Chemical Reactions and Properties
Na-DMPS participates in reactions that lead to the formation of complexes with heavy metals, facilitating their removal from the body. Its chemical properties, particularly its reactivity with mercury and arsenic, underline its utility in treating poisoning by these metals. The formation of DMPS-metal complexes is a key reaction, highlighting its role in chelation therapy. The compound's ability to rapidly and extensively metabolize to a disulfide form in humans also indicates its chemical reactivity and the body's capacity to alter it for excretion (R. Maiorino et al., 1991).
Scientific Research Applications
Arsenic Burden Reduction in Brain : It effectively reduces the arsenic burden in the brain, addressing neurological issues caused by arsenic exposure (Tripathi et al., 1997).
Treatment of Chronic Lead and Mercury Intoxication : It is used for treating chronic lead and mercury intoxication in humans, showcasing its importance in managing heavy metal poisoning (Maiorino et al., 1991).
Convulsion Reduction in Poisoned Mice : It reduces the number of mice experiencing convulsions when poisoned with certain toxins, suggesting a protective neurological role (Zhang et al., 2001).
Prevention of Renal Tubular Degeneration : In cases of acute copper(II) sulfate poisoning, it prevents renal tubular degeneration and necrosis in mice, indicating its renal protective capabilities (Mitchell et al., 1982).
Protection Against Sodium Arsenite : It protects mice against the lethal effects of sodium arsenite, demonstrating its efficacy in arsenic poisoning situations (Tadlock & Aposhian, 1980).
Mercury Chelation and Distribution : As a mercury chelating agent, it has the highest concentration in kidneys and the lowest in the brain, indicating its distribution and excretion patterns in the body (Gabard, 1978).
Antidote Against Non-Metallic Pesticides : It serves as an antidote against non-metallic pesticides like nereistoxin insecticides, Chlordimeform, and others, displaying its broad antidotal properties (Chen & Lu, 2016).
Mercury Mobilization : It mobilizes mercury stored in the kidney and liver but is less efficient in removing mercury from the brain, highlighting its specific organ targeting in mercury poisoning (Buchet & Lauwerys, 1989).
Enhancement of Nanocrystal Stability : It enhances the stability, photoconductivity, and photosensitivity of PbS nanocrystals in the near-infrared, indicating its application in nanotechnology (Moody et al., 2008).
Antidote to Heavy Metal Salt Poisoning : It is utilized as an antidote to heavy metal salt poisoning and certain pesticides, underlining its role in toxicological emergencies (Zhang Chen-dong, 2008).
Safety And Hazards
properties
IUPAC Name |
sodium;2,3-bis(sulfanyl)propane-1-sulfonate;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3S3.Na.H2O/c4-9(5,6)2-3(8)1-7;;/h3,7-8H,1-2H2,(H,4,5,6);;1H2/q;+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUHNMQFDVIWGU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CS(=O)(=O)[O-])S)S.O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NaO4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046607 | |
Record name | Sodium 2,3-dimercaptopropanesulfonate hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2,3-dimercaptopropanesulfonate monohydrate | |
CAS RN |
207233-91-8 | |
Record name | Sodium 2,3-dimercapto-1-propanesulfonate monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207233918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 2,3-dimercaptopropanesulfonate hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Propanesulfonic acid, 2,3-dimercapto-, sodium salt, hydrate (1:1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.784 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM 2,3-DIMERCAPTO-1-PROPANESULFONATE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH52SRB8Z2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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